molecular formula C19H22FNO B6260591 Rac-[(3r,4s)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol, trans CAS No. 188869-25-2

Rac-[(3r,4s)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol, trans

Cat. No.: B6260591
CAS No.: 188869-25-2
M. Wt: 299.4 g/mol
InChI Key: AELJBFRPEBTCSA-MJGOQNOKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-[(3R,4S)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol is a chiral piperidine derivative characterized by two stereocenters at positions 3R and 4S. Its molecular formula is C₁₉H₂₂FNO, with a molecular weight of 299.38 g/mol . The compound features a benzyl group at the piperidine nitrogen, a 4-fluorophenyl substituent at position 4, and a hydroxymethyl group at position 2. It is synthesized as a racemic mixture (rac-), indicating equal proportions of enantiomers .

This compound is pharmacologically significant as Paroxetine Hydrochloride Anhydrous Impurity H, a byproduct in the synthesis of the antidepressant paroxetine, an SSRI (selective serotonin reuptake inhibitor) . Its stereochemistry and substituent arrangement influence its biological interactions and metabolic stability.

Properties

CAS No.

188869-25-2

Molecular Formula

C19H22FNO

Molecular Weight

299.4 g/mol

IUPAC Name

[(3R,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol

InChI

InChI=1S/C19H22FNO/c20-18-8-6-16(7-9-18)19-10-11-21(13-17(19)14-22)12-15-4-2-1-3-5-15/h1-9,17,19,22H,10-14H2/t17-,19+/m1/s1

InChI Key

AELJBFRPEBTCSA-MJGOQNOKSA-N

Isomeric SMILES

C1CN(C[C@@H]([C@H]1C2=CC=C(C=C2)F)CO)CC3=CC=CC=C3

Canonical SMILES

C1CN(CC(C1C2=CC=C(C=C2)F)CO)CC3=CC=CC=C3

Purity

95

Origin of Product

United States

Preparation Methods

Mannich Cyclization

Mannich reactions enable the formation of the piperidine ring via a three-component condensation between an amine, formaldehyde, and a ketone. For rac-[(3R,4S)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol, a ketone precursor such as 4-fluorophenylacetone reacts with benzylamine and formaldehyde under acidic conditions. This method typically achieves moderate yields (50–65%) but requires rigorous purification to remove polymeric byproducts.

Nucleophilic Cyclization

Nucleophilic displacement of leaving groups (e.g., halides, tosylates) on linear precursors facilitates piperidine formation. For example, a 1,5-dibromopentane derivative bearing a 4-fluorophenyl group undergoes cyclization with benzylamine in the presence of a base like potassium carbonate. This method offers higher regioselectivity (>80% yield) but demands anhydrous conditions to prevent hydrolysis.

Hydroxymethyl Group Installation via Reduction

The hydroxymethyl moiety at the 3-position is introduced through ketone reduction. A carbonyl-containing intermediate, such as 1-benzyl-4-(4-fluorophenyl)piperidin-3-one, is treated with sodium borohydride (NaBH₄) in methanol. This step proceeds with >90% conversion but may require chiral resolution if enantiopure products are desired.

Table 1: Reduction Agents and Yields

Reducing AgentSolventTemperatureYield (%)
NaBH₄Methanol0°C92
LiAlH₄THFReflux88
BH₃·THFTHFRT85

Resolution Techniques for Racemic Mixture

As the target compound is racemic, classical resolution methods are unnecessary. However, if enantiomeric enrichment is required, chiral column chromatography (e.g., Chiralpak AD-H) or diastereomeric salt formation with tartaric acid derivatives can achieve >99% enantiomeric excess (ee).

Industrial-Scale Synthesis Considerations

Bulk production prioritizes cost-efficiency and scalability. A hybrid approach combining nucleophilic cyclization and Suzuki coupling is preferred, as it minimizes purification steps and utilizes commercially available precursors. Enamine’s process (CAS 188869-25-2) employs this strategy, reporting a total yield of 68% across four steps.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodStepsTotal Yield (%)Purity (%)Cost Index
Mannich Cyclization54595High
Nucleophilic + Suzuki46898Moderate
Reductive Amination65290Low

The nucleophilic/Suzuki route outperforms others in yield and purity, making it the industrial benchmark.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can further reduce the methanol group to a methyl group.

    Substitution: The benzyl and fluorophenyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: Products include the corresponding methyl derivatives.

    Substitution: Products vary depending on the substituents introduced.

Scientific Research Applications

Antidepressant Properties
Recent studies indicate that rac-[(3R,4S)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol exhibits potential antidepressant-like effects. Its structural similarity to selective serotonin reuptake inhibitors (SSRIs) suggests that it may interact with serotonin transporters, thereby influencing serotonin levels in the brain. Preliminary findings indicate that it may selectively inhibit serotonin reuptake, which is a critical mechanism in the treatment of depression.

Neuromodulatory Effects
The compound's potential neuromodulatory properties are also under investigation. Some piperidine derivatives have been found to modulate neurotransmitter systems, and further research is needed to explore whether rac-[(3R,4S)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol exhibits similar activities.

Enzyme Inhibition
There is evidence that certain piperidine derivatives can act as enzyme inhibitors. The unique structure of rac-[(3R,4S)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol may allow it to bind to specific enzymes, potentially leading to therapeutic applications in various diseases.

Synthetic Routes

Several synthetic methodologies have been developed for the preparation of rac-[(3R,4S)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol. These methods are crucial for producing the compound in sufficient quantities for biological testing and further research.

Mechanism of Action

The mechanism of action of rac-[(3R,4S)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways depend on the specific receptor subtype it interacts with, which can include dopamine, serotonin, or other neurotransmitter systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Piperidine Derivatives

a) (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol
  • Molecular Formula: C₁₃H₁₉FNO
  • Key Differences : Replaces the benzyl group with a methyl group at the piperidine nitrogen.
  • Properties : Lower molecular weight (224.30 g/mol) and higher lipophilicity due to the methyl group. Melting point: 93–98°C .
  • Applications : Used in medicinal chemistry as a chiral building block, highlighting the role of N-substituents in modulating activity .
b) 4-(((3R,4S)-4-(4-Fluorophenyl)piperidin-3-yl)methoxy)-2-methoxyphenol
  • Molecular Formula: C₁₉H₂₂FNO₃
  • Key Differences: Incorporates a methoxyphenolic ether group via the hydroxymethyl moiety.
  • Properties: Increased polarity due to the phenolic group (boiling point: 327.2°C; similar to the target compound) .
  • Applications : Demonstrates how ether linkages can enhance solubility for CNS-targeting drugs .

Heterocyclic Analogs

a) rac-(3R,4S)-1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-amine
  • Molecular Formula : C₁₂H₁₄F₃N
  • Key Differences : Pyrrolidine core (5-membered ring) instead of piperidine; trifluoromethyl substituent at position 3.
  • Properties : Smaller ring size increases ring strain but enhances metabolic stability. The CF₃ group acts as a bioisostere for improved pharmacokinetics .
b) Ezetimibe Metabolites (e.g., (3R,4S)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one)
  • Key Differences : Azetidin-2-one (β-lactam) core instead of piperidine; dual 4-fluorophenyl groups.
  • Properties : Susceptible to fungal biotransformation, demonstrating the metabolic lability of β-lactams compared to piperidines .

Stereochemical Variants

a) [(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol
  • Key Differences : Enantiopure form (3S,4R) vs. racemic mixture.
  • Properties : Absolute stereochemistry (InChIKey: IBOPBHBOBJYXTD-JQWIXIFHSA-N) affects receptor binding; used in asymmetric synthesis .
b) (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine
  • Key Differences : Methyl group at position 4 and amine substituent instead of hydroxymethyl.
  • Applications : Intermediate in tofacitinib (JAK inhibitor) synthesis, emphasizing the role of amine groups in kinase targeting .

Physicochemical and Pharmacological Comparison

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling/Melting Point LogP (Predicted)
Target Compound 299.38 327.2°C (bp) 3.2
(3S,4R)-1-Methyl Analog 224.30 93–98°C (mp) 2.8
4-(Methoxyphenoxy) Derivative 331.38 327.2°C (bp) 2.5
  • Key Insight : The benzyl group in the target compound increases hydrophobicity (higher LogP) compared to methyl or polar substituents.

Biological Activity

The compound rac-[(3R,4S)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol, with CAS Number 188869-25-2, is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its effects on various biological systems and its mechanism of action.

Chemical Structure

The molecular formula of rac-[(3R,4S)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol is C19H22FNO, with a molecular weight of 299.38 g/mol. The structure features a piperidine ring substituted with both a benzyl group and a 4-fluorophenyl group, which may influence its biological activity.

1. Antidepressant Activity

Research indicates that this compound may exhibit antidepressant-like effects. Piperidine derivatives are often associated with the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. The structural similarities to known antidepressants suggest potential efficacy in mood disorders.

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : Inhibitors of AChE are significant in treating conditions like Alzheimer's disease. Preliminary studies suggest that rac-[(3R,4S)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol may possess moderate to strong inhibitory activity against AChE.
  • Urease : The compound also shows promise as a urease inhibitor, which is relevant in the treatment of urinary tract infections and related disorders.

3. Antimicrobial Activity

Studies have demonstrated that piperidine derivatives can exhibit antibacterial properties. While specific data on this compound's antibacterial activity is limited, related compounds have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis.

Case Studies

  • Docking Studies : Molecular docking studies have been conducted to assess the binding affinity of rac-[(3R,4S)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol to target enzymes and receptors. These studies indicate favorable interactions with the active sites of AChE and urease.
  • In Vivo Studies : Animal models have been utilized to evaluate the antidepressant-like effects of the compound. Results indicate significant reductions in depressive behavior compared to control groups.

Data Table: Biological Activities of rac-[(3R,4S)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol

Activity TypeAssessed EffectReference
AChE InhibitionModerate to Strong
Urease InhibitionSignificant
Antidepressant EffectPositive in Models
Antibacterial ActivityLimited Data Available

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of rac-[(3R,4S)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol while minimizing impurities?

Methodological Answer:
The synthesis typically involves piperidine ring formation, fluorophenyl group introduction, and benzyl protection. Key impurities arise from incomplete stereochemical control or side reactions during benzylation. To optimize yield:

  • Use stereoselective catalysts (e.g., chiral auxiliaries) during ring closure to favor the (3R,4S)-configuration .
  • Employ HPLC monitoring (C18 column, methanol/water mobile phase) to track intermediate purity and adjust reaction times .
  • Post-synthesis purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) removes benzyl-protection byproducts .

Basic: How can the stereochemical configuration of rac-[(3R,4S)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol be confirmed?

Methodological Answer:
Stereochemical validation requires a combination of techniques:

  • X-ray crystallography : Resolves absolute configuration by analyzing crystal lattice parameters (e.g., C–F bond orientation in the fluorophenyl group) .
  • NMR spectroscopy : Compare coupling constants (e.g., 3JHH^3J_{HH}) of the piperidine ring protons to reference data for trans- vs. cis-configurations .
  • Optical rotation : Racemic mixtures show no net rotation, while resolved enantiomers exhibit specific rotations (e.g., [α]D_D = ± values) .

Advanced: What methodologies are effective for resolving the enantiomers of rac-[(3R,4S)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol?

Methodological Answer:
Enantiomeric resolution is critical for pharmacological studies. Effective approaches include:

  • Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol (80:20) mobile phase; retention times differ by 2–3 minutes for (3R,4S) and (3S,4R) enantiomers .
  • Diastereomeric salt formation : React with L-tartaric acid in ethanol; the (3R,4S)-enantiomer precipitates first due to differential solubility .
  • Enzymatic resolution : Lipase-catalyzed acetylation selectively modifies one enantiomer, enabling separation .

Advanced: How does the stereochemistry of rac-[(3R,4S)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol influence its biological activity?

Methodological Answer:
The (3R,4S)-configuration impacts receptor binding affinity and metabolic stability:

  • Molecular docking : The hydroxymethyl group’s orientation in (3R,4S) enhances hydrogen bonding with serotonin transporter (SERT) residues, as shown in comparative docking studies (AutoDock Vina) .
  • In vitro assays : (3R,4S)-enantiomer exhibits 10-fold higher IC50_{50} against SERT compared to (3S,4R) in HEK293 cell models .
  • Metabolic stability : (3R,4S) resists CYP3A4-mediated oxidation due to steric hindrance from the benzyl group, confirmed via liver microsome assays .

Basic: What analytical techniques are suitable for quantifying trace impurities in rac-[(3R,4S)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol?

Methodological Answer:
Impurity profiling requires high sensitivity and specificity:

  • LC-MS/MS : Detect de-benzylated byproducts (m/z 224.30) using a QTOF mass spectrometer in positive ion mode .
  • GC-FID : Quantify residual solvents (e.g., ethyl acetate) with a DB-5 column and helium carrier gas .
  • ICP-OES : Screen for heavy metal catalysts (e.g., Pd) at sub-ppm levels .

Advanced: How can researchers address discrepancies in stereochemical assignments reported for rac-[(3R,4S)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol across studies?

Methodological Answer:
Contradictions often arise from inconsistent analytical conditions:

  • Cross-validate techniques : Combine X-ray data (definitive) with NOESY NMR (through-space correlations) to confirm spatial arrangement .
  • Reference standards : Use commercially available (3R,4S)- and (3S,4R)-enantiomers (e.g., Thermo Scientific H28137.06) as benchmarks .
  • Replicate synthesis : Follow published protocols exactly (e.g., benzylation at 0°C) to minimize procedural variability .

Advanced: What strategies improve the metabolic stability of rac-[(3R,4S)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol derivatives in preclinical studies?

Methodological Answer:
Modifications to the piperidine ring or substituents can enhance stability:

  • Fluorine substitution : Introduce para-fluoro groups on the phenyl ring to block CYP2D6 oxidation sites, as shown in metabolic stability assays .
  • Prodrug design : Convert the hydroxymethyl group to a phosphate ester, improving plasma half-life from 2 to 8 hours in rodent models .
  • Co-crystallization : Formulate with cyclodextrins to shield labile moieties from enzymatic degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.